Cas no 40154-84-5 ((S)-1-(Pyridin-3-yl)ethanamine dihydrochloride)

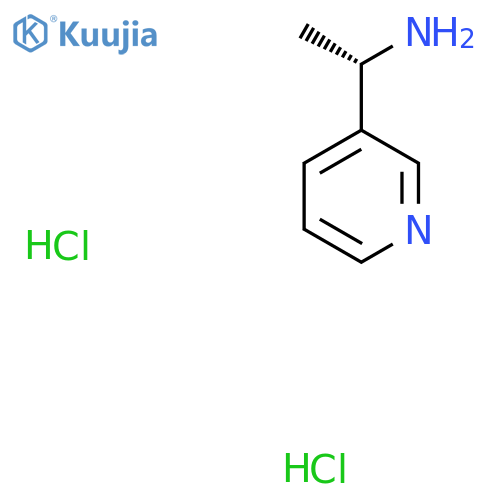

40154-84-5 structure

商品名:(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride

CAS番号:40154-84-5

MF:C7H12Cl2N2

メガワット:195.089579582214

MDL:MFCD16987845

CID:3044923

PubChem ID:53487231

(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride 化学的及び物理的性質

名前と識別子

-

- (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride

- (S)-1-(Pyridin-3-yl)ethanamine DiHCl

- (S)-1-PYRIDIN-3-YL-ETHYLAMINE 2HCL

- (1S)-1-(pyridin-3-yl)ethan-1-amine dihydrochloride

- 40154-84-5

- GS-7373

- (1S)-1-pyridin-3-ylethanamine;dihydrochloride

- AKOS024258648

- CBA85493

- (1S)-1-(PYRIDIN-3-YL)ETHANAMINE DIHYDROCHLORIDE

- MFCD16987845

- (S)-1-Pyridin-3-yl-ethylamine dihydrochloride

- CS-0170835

- (S)-1-(Pyridin-3-yl)ethanaminedihydrochloride

- EN300-252619

- (S)-1-(Pyridin-3-yl)ethan-1-aminedihydrochloride

-

- MDL: MFCD16987845

- インチ: 1S/C7H10N2.2ClH/c1-6(8)7-3-2-4-9-5-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m0../s1

- InChIKey: FSDMOCFYBMVHLU-ILKKLZGPSA-N

- ほほえんだ: Cl.Cl.N[C@@H](C)C1C=NC=CC=1

計算された属性

- せいみつぶんしりょう: 158.0610761g/mol

- どういたいしつりょう: 158.0610761g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 83

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9

(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319;H335

- 警告文: P280;P305+P351+P338

- ちょぞうじょうけん:Room temperature

(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | GS-7373-5MG |

(S)-1-(pyridin-3-yl)ethanamine dihydrochloride |

40154-84-5 | >95% | 5mg |

£46.00 | 2025-02-08 | |

| TRC | P993413-10mg |

(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride |

40154-84-5 | 10mg |

$ 50.00 | 2022-06-02 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OQ607-50mg |

(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride |

40154-84-5 | 95+% | 50mg |

595.0CNY | 2021-07-12 | |

| abcr | AB307503-250 mg |

(S)-1-Pyridin-3-yl-ethylamine dihydrochloride, 97%; . |

40154-84-5 | 97% | 250 mg |

€465.80 | 2023-07-19 | |

| abcr | AB307503-1 g |

(S)-1-Pyridin-3-yl-ethylamine dihydrochloride, 97%; . |

40154-84-5 | 97% | 1 g |

€1,082.70 | 2023-07-19 | |

| Key Organics Ltd | GS-7373-1MG |

(S)-1-(pyridin-3-yl)ethanamine dihydrochloride |

40154-84-5 | >95% | 1mg |

£37.00 | 2025-02-08 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S897970-250mg |

(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride |

40154-84-5 | ≥95% | 250mg |

¥1,751.40 | 2022-08-31 | |

| Chemenu | CM252765-1g |

(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride |

40154-84-5 | 95% | 1g |

$608 | 2021-08-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S74230-100mg |

(S)-1-(Pyridin-3-yl)ethanaminedihydrochloride |

40154-84-5 | 100mg |

¥866.0 | 2021-09-04 | ||

| Key Organics Ltd | GS-7373-5G |

(S)-1-(pyridin-3-yl)ethanamine dihydrochloride |

40154-84-5 | >95% | 5g |

£1939.00 | 2025-02-08 |

(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride 関連文献

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

40154-84-5 ((S)-1-(Pyridin-3-yl)ethanamine dihydrochloride) 関連製品

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:40154-84-5)(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride

清らかである:99%/99%

はかる:250mg/1g

価格 ($):276.0/642.0